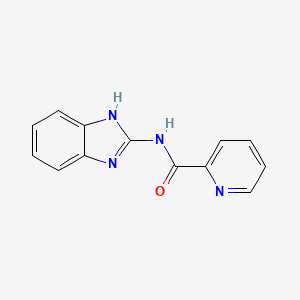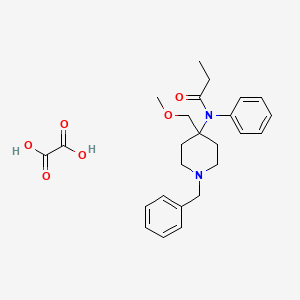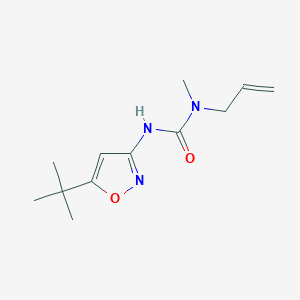
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
The synthesis of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine.
Allylation and Methylation:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to control the reaction rate and selectivity.
Applications De Recherche Scientifique
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can be compared with other similar compounds, such as:
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which can influence its reactivity and biological activity.
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)carbamate:
Propriétés
Numéro CAS |
55808-29-2 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14,16) |
Clé InChI |
KCIPJIIZEPMNPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
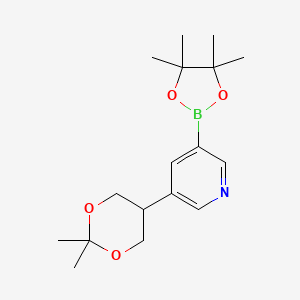
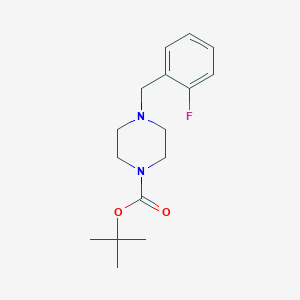
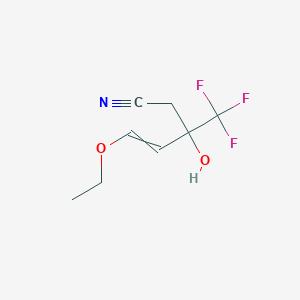

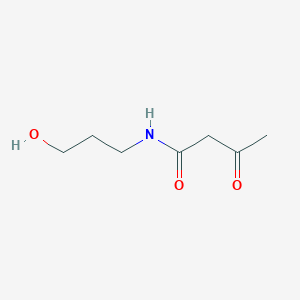
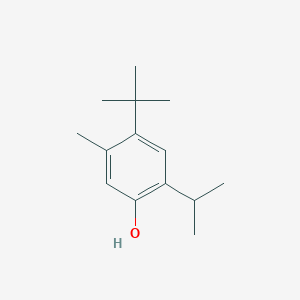
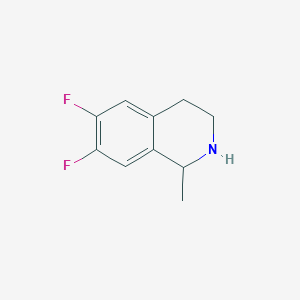
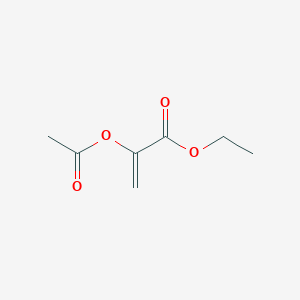
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
